2-(Naphthalen-1-ylmethyl)isoindoline-1,3-dione
Overview
Description
2-(Naphthalen-1-ylmethyl)isoindoline-1,3-dione is a compound that belongs to the class of isoindoline-1,3-diones These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3 The naphthalen-1-ylmethyl group attached to the nitrogen atom of the isoindoline-1,3-dione adds to its structural complexity and potential reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-ylmethyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One common approach is the reaction of phthalic anhydride with naphthalen-1-ylmethylamine in the presence of a suitable solvent such as toluene under reflux conditions . The reaction proceeds through the formation of an intermediate imide, which cyclizes to form the isoindoline-1,3-dione scaffold.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as solventless conditions and the use of environmentally friendly catalysts, are also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-1-ylmethyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinone derivatives, while reduction can produce hydroxyisoindoline derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives .
Scientific Research Applications
2-(Naphthalen-1-ylmethyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 2-(Naphthalen-1-ylmethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be mediated through the modulation of ion channels and neurotransmitter receptors in the brain. The compound may inhibit the activity of certain enzymes, leading to altered neuronal excitability and reduced seizure activity .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A simpler analog with similar structural features but lacking the naphthalen-1-ylmethyl group.
N-Substituted Isoindoline-1,3-diones: Compounds with various substituents on the nitrogen atom, offering different reactivity and biological activity profiles.
Uniqueness
2-(Naphthalen-1-ylmethyl)isoindoline-1,3-dione is unique due to the presence of the naphthalen-1-ylmethyl group, which enhances its aromaticity and potential for π-π interactions. This structural feature may contribute to its higher stability and distinct reactivity compared to other isoindoline-1,3-dione derivatives .
Properties
IUPAC Name |
2-(naphthalen-1-ylmethyl)isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO2/c21-18-16-10-3-4-11-17(16)19(22)20(18)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMJGTUVOSVJJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60281171 | |
Record name | 2-(naphthalen-1-ylmethyl)-1h-isoindole-1,3(2h)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60281171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6968-09-8 | |
Record name | NSC20642 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20642 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(naphthalen-1-ylmethyl)-1h-isoindole-1,3(2h)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60281171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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